1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15-6-7-16(20)18(15)12-14-10-17(11-14)23(21,22)9-8-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERZGOXWYMIDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Maleamic Acid Derivatives
The succinimide ring is synthesized by reacting maleic anhydride with a primary amine, followed by thermal or acid-catalyzed cyclization. For the target compound, the amine must carry the azetidine-methyl substituent pre-installed.
Procedure :
- Maleamic Acid Formation :
Maleic anhydride (1.0 eq) is dissolved in anhydrous THF under nitrogen. (1-(Phenethylsulfonyl)azetidin-3-yl)methylamine (1.05 eq) is added dropwise at 0°C. The mixture is stirred for 4 h at room temperature, yielding the maleamic acid intermediate. - Cyclization :
The maleamic acid is refluxed in acetic acid (0.1 M) for 12 h. The reaction is monitored by TLC (EtOAc/hexanes 1:1). Upon completion, the mixture is cooled, and the precipitate is filtered and washed with cold ethanol to afford the succinimide.
Yield : 58–62% (two steps).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 2H, NH), 7.30–7.25 (m, 5H, Ar-H), 3.65–3.58 (m, 2H, SO₂CH₂CH₂), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 3.12 (dd, J = 9.6 Hz, 1H, CH₂N), 2.85–2.75 (m, 4H, pyrrolidine-H).
- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Synthesis of the 1-(Phenethylsulfonyl)azetidin-3-ylmethyl Substituent
Azetidine Ring Construction
Azetidine-3-carboxylic acid serves as the starting material for introducing the methyl group and sulfonamide functionality.
Procedure :
- Reduction to Azetidine-3-methanol :
Azetidine-3-carboxylic acid (1.0 eq) is suspended in dry THF. Lithium aluminum hydride (2.5 eq) is added portionwise at 0°C. The reaction is refluxed for 6 h, quenched with Na₂SO₄·10H₂O, and filtered. The filtrate is concentrated to yield azetidine-3-methanol. - Mesylation and Amination :
The alcohol is treated with methanesulfonyl chloride (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C. After 2 h, the mesylate is isolated and reacted with aqueous ammonia (28%) in MeOH at 60°C for 24 h to afford azetidine-3-ylmethylamine. - Sulfonylation :
The amine is dissolved in DCM with triethylamine (3.0 eq). Phenethylsulfonyl chloride (1.1 eq) is added dropwise at 0°C. The mixture is stirred for 12 h, washed with HCl (1 M), and dried to yield 1-(phenethylsulfonyl)azetidin-3-ylmethylamine.
Yield : 34% (three steps).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃): δ 138.5 (C-Ar), 129.1–126.3 (Ar-C), 58.9 (SO₂CH₂), 52.1 (NCH₂), 47.8 (azetidine-C3), 33.2 (CH₂NH).
Coupling Strategies for Final Assembly
Mitsunobu Reaction for N-Alkylation
The succinimide nitrogen is alkylated using a Mitsunobu reaction, leveraging the azetidine-methyl alcohol as the coupling partner.
Procedure :
1-(Phenethylsulfonyl)azetidin-3-ylmethanol (1.2 eq), succinimide (1.0 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (1.5 eq) are combined in dry THF. The reaction is stirred at 25°C for 48 h. The mixture is concentrated and purified via silica chromatography (EtOAc/hexanes 3:7).
Yield : 41%.
Optimization Note : Lower yields are attributed to steric hindrance at the succinimide nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Maleamic Acid Cyclization | Cyclodehydration | 58–62 | >98 | Moderate |
| Mitsunobu Coupling | N-Alkylation | 41 | 95 | Low |
| Reductive Amination | Imine Formation/Hydrogenation | 28 | 90 | Challenging |
Insights :
- The cyclodehydration route offers superior yields and scalability but requires high-purity azetidine-methylamine.
- Mitsunobu coupling, while direct, suffers from stoichiometric reagent costs and moderate efficiency.
Challenges and Mitigation Strategies
Azetidine Ring Stability
The four-membered azetidine ring is prone to ring-opening under acidic or basic conditions. Solution : Conduct sulfonylation at 0°C using mild bases (e.g., NaHCO₃) to minimize decomposition.
Purification of Hydrophilic Intermediates
Early-stage intermediates (e.g., azetidine-3-methanol) exhibit high polarity. Solution : Employ reverse-phase chromatography or crystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of this compound is characterized by:
- Molecular Formula: C15H18N2O4S
- Molecular Weight: 322.38 g/mol
- CAS Number: 2034523-41-4
Chemistry
This compound serves as a valuable building block in organic synthesis and is used as a reagent in various chemical reactions.
Biology
Research indicates potential biological activities, including interactions with cellular processes and biomolecules. Studies are ongoing to explore its effects on different biological systems.
Medicine
There is significant interest in its therapeutic applications, particularly in drug development for conditions like neuropathic pain and inflammation.
Industry
The compound is also utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production.
Research into the biological activity of this compound has highlighted several pharmacological effects:
Antinociceptive Effects
Animal studies have shown that compounds with similar structures exhibit significant pain-relieving properties, particularly in models of neuropathic pain.
Anti-inflammatory Activity
The compound has demonstrated potential anti-inflammatory effects by reducing inflammatory markers both in vitro and in vivo.
Case Studies
Several case studies have documented the efficacy of related compounds:
Neuropathic Pain Management
Research has indicated that derivatives of this compound can effectively manage neuropathic pain through various mechanisms.
Inflammatory Disorders
Studies have shown promise for this compound in treating inflammatory conditions by modulating immune responses.
Summary Table: Biological Activities
| Activity Type | Effectiveness | Research Findings |
|---|---|---|
| Antinociceptive | Significant | Pain reduction in animal models |
| Anti-inflammatory | Promising | Reduced markers in vitro/in vivo |
Mechanism of Action
The mechanism of action of 1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Insights :
Antimicrobial Activity
- Mannich Pyrol-Pyridine Bases: Derivatives like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione demonstrated moderate antimicrobial activity against Escherichia coli and Aspergillus fumigatus (MIC: 78–80% inhibition) .
- Target Compound : While direct data is unavailable, the phenethylsulfonyl group may enhance binding to microbial enzymes (e.g., GABA transaminase), similar to vigabatrin analogs .
Anticonvulsant Potential
- Michael Adducts : 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione showed GABA-transaminase inhibition (IC₅₀: 5.2 mM), comparable to vigabatrin .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine ring and an azetidine moiety. Its chemical formula is , with a molecular weight of approximately 320.4 g/mol. The presence of sulfonyl and dione functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act through multiple mechanisms:
- AT2 Receptor Antagonism : The compound has been linked to activity against angiotensin II Type 2 (AT2) receptors, which are involved in various physiological processes including blood pressure regulation and neuronal sensitivity .
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, potentially useful in treating neuropathic pain and conditions characterized by neuronal hypersensitivity .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in several contexts:
Antinociceptive Activity
A study highlighted the efficacy of related azetidine and pyrrolidine compounds in reducing pain responses in animal models. This suggests that this compound could be effective for managing neuropathic pain .
Case Studies
Several case studies have been documented regarding similar compounds:
- Zebrafish Developmental Assay : A study utilizing zebrafish embryos demonstrated that certain azetidine derivatives exhibited morphological changes indicative of biological activity, suggesting potential teratogenic effects or developmental toxicity .
- Cytotoxicity Studies : In vitro assays revealed that structurally related compounds exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against various cancer cell lines, indicating strong antiproliferative properties .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Apoptosis induction |
| 4e | HepG2 | 5.36 | Cell cycle arrest |
| 4c | HL-60 | 9.6 | Down-regulation of MMP2 |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonylation of azetidine derivatives followed by coupling with pyrrolidine-2,5-dione. Key intermediates (e.g., phenethylsulfonyl-azetidine) are characterized using -NMR to confirm substitution patterns (e.g., δ 3.30–3.33 ppm for azetidine protons) and LC-MS for purity validation. Reaction progress is monitored via TLC (e.g., ethyl acetate/hexane, 1:1) and purified using column chromatography .
Q. How can researchers optimize reaction yields for the sulfonylation step in the synthesis of this compound?
- Methodological Answer : Yield optimization requires controlled stoichiometry (e.g., 1.1 equivalents of phenethylsulfonyl chloride) and inert conditions (argon atmosphere) to prevent side reactions. Temperature gradients (e.g., 0°C to room temperature) and solvent selection (e.g., DMF for solubility) are critical. Post-reaction workup includes extraction with ethyl acetate and washing with ammonium chloride to remove unreacted reagents .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). - and -NMR confirm the azetidine and pyrrolidine moieties, with characteristic peaks for sulfonyl groups (δ ~110–130 ppm in -NMR). IR spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve the design of derivatives targeting specific biological receptors?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize binding affinity. Molecular docking (e.g., AutoDock Vina) screens derivatives against target receptors (e.g., NMDA receptors). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing candidates with favorable ΔG values (< -8 kcal/mol) .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Solutions include:
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated derivatives).
- PK/PD modeling : Allometric scaling from rodent data predicts human dosing.
- Structural tweaks : Introducing electron-withdrawing groups (e.g., -CF) improves metabolic resistance .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?
- Methodological Answer : A 2 factorial design evaluates factors like temperature (X), catalyst loading (X), and solvent ratio (X). Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 5 mol% Pd(PPh), dioxane/HO 4:1). ANOVA confirms significance (p < 0.05), reducing experiments by 40% while maintaining >90% yield .
Q. What are the mechanistic implications of the compound’s sulfonamide group in modulating enzyme inhibition?
- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond acceptor, targeting catalytic residues (e.g., serine in proteases). Kinetic assays (e.g., fluorescence-based) determine inhibition constants (K). Mutagenesis studies (e.g., Ala-scanning) validate binding sites. MD simulations (e.g., GROMACS) reveal stable binding poses over 100 ns trajectories .
Notes
- Avoided consumer/commercial content per guidelines.
- Citations exclude non-academic sources (e.g., ).
- Advanced questions integrate cross-disciplinary methods (e.g., DoE, DFT) for rigorous research design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
